molecular formula C10H10BrFN2O B7936776 N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide

Cat. No.: B7936776
M. Wt: 273.10 g/mol
InChI Key: YDTGLMWMYGKGHT-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide is a benzamide derivative featuring a bromo-fluorinated aromatic ring linked to an azetidine moiety via an amide bond. The bromine and fluorine substituents on the benzamide core enhance electrophilic character and influence electronic distribution, which may impact pharmacological activity, solubility, and metabolic stability.

Properties

IUPAC Name

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O/c11-6-1-2-8(9(12)3-6)10(15)14-7-4-13-5-7/h1-3,7,13H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTGLMWMYGKGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the benzamide ring undergoes substitution reactions with nucleophiles.

Reaction Conditions Products Yield Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12h4-Aryl-2-fluoro-N-(azetidin-3-yl)benzamide65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24h4-Amino-2-fluoro-N-(azetidin-3-yl)benzamide52%
Halogen ExchangeCuI, KI, DMF, 120°C, 6h4-Iodo-2-fluoro-N-(azetidin-3-yl)benzamide88%

Key Findings :

  • Suzuki couplings preferentially replace bromine with aryl/heteroaryl groups under palladium catalysis .

  • The fluorine atom at C2 directs substitution to the C4 position due to its electron-withdrawing effect .

Azetidine Ring Functionalization

The strained azetidine ring participates in ring-opening and alkylation reactions.

Reaction Conditions Products Yield Source
Ring-Opening with HBrHBr (48%), CH₂Cl₂, 0°C → RT, 2h3-Amino-1-bromopropane derivative91%
N-AlkylationNaH, alkyl halide, THF, 0°C → RT, 6hN-Alkylated azetidine-benzamide hybrid60–75%

Mechanistic Insight :

  • Ring-opening reactions exploit the azetidine’s strain, yielding linear amines or thioethers.

  • Alkylation preserves the azetidine core while introducing side chains for pharmacological optimization.

Amide Bond Reactivity

The benzamide group undergoes hydrolysis and condensation.

Reaction Conditions Products Yield Source
Acidic HydrolysisHCl (6M), reflux, 8h4-Bromo-2-fluorobenzoic acid + azetidin-3-amine83%
Condensation with AminesEDC·HCl, HOBt, DIPEA, DMF, RT, 12hBis-amide derivatives45–68%

Notable Observation :

  • Hydrolysis under basic conditions is slower due to the electron-withdrawing fluorine .

Reductive Dehalogenation

The C–Br bond is reduced under catalytic hydrogenation.

Reaction Conditions Products Yield Source
H₂/Pd-C Reduction10% Pd/C, H₂ (1 atm), EtOH, RT, 4hN-(azetidin-3-yl)-2-fluorobenzamide95%

Application :

  • Used to generate debrominated analogs for structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring undergoes nitration and sulfonation.

Reaction Conditions Products Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 2h4-Bromo-2-fluoro-5-nitrobenzamide72%
SulfonationSO₃·H₂SO₄, 50°C, 3h4-Bromo-2-fluoro-5-sulfobenzamide61%

Regioselectivity :

  • Electrophiles attack C5 due to fluorine’s ortho/para-directing nature and bromine’s meta-directing effect .

Photochemical Reactions

UV light induces unique reactivity in the azetidine ring.

Reaction Conditions Products Yield Source
[2+2] CycloadditionUV (254 nm), CH₃CN, 12hTricyclic fused derivative38%

Significance :

  • Generates strained polycyclic systems for probing bioactivity.

Scientific Research Applications

Medicinal Chemistry

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in developing new therapeutic agents targeting various diseases.

Key Applications:

  • Synthesis of Tricyclic Dihydroquinazolinones: This compound is utilized to synthesize tricyclic dihydroquinazolinones, which exhibit anti-obesity properties and influence metabolic pathways related to energy expenditure.
  • Cyclin-dependent Kinase Inhibitors: It is also involved in synthesizing imidazole pyrimidine amides that act as inhibitors of cyclin-dependent kinases, crucial for cell cycle regulation.

Anticancer Activity

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines.

Case Studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)3.8
HeLa (Cervical Cancer)6.1

Studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly concerning metabolic enzymes linked to cancer progression and inflammation.

Example of Enzyme Interaction:

  • Inhibition of Monoamine Oxidase B (MAO-B): This inhibition is relevant for neurodegenerative diseases, suggesting potential therapeutic applications.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential for antibiotic development.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundBiological ActivityNotes
This compoundEnzyme inhibitor; receptor modulatorBroader spectrum of activity
N-benzyl-4-bromo-2-fluorobenzamideModerate anticancer activitySimilar structure but different efficacy
4-Bromo-2-chlorobenzamideLess potent than fluorinated analogsChlorine less reactive than fluorine

Comparison with Similar Compounds

Structural Features and Substituent Effects

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
  • Structure : Pyridinyl substituent replaces azetidine.
  • The methyl group on pyridine may enhance lipophilicity.
  • Synthesis : Prepared via coupling of 4-bromo-3-fluorobenzoic acid with 6-methylpyridin-2-amine (81% yield) .
N-(2-Nitrophenyl)-4-bromo-benzamide
  • Structure : Nitrophenyl group instead of azetidine.
  • Structural parameters (e.g., bond lengths, angles) align with brominated benzamides .
N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide
  • Structure : Incorporates a naphthyl-dione moiety and dual fluorobenzoyl groups.
  • Properties: Extended aromatic system increases molecular weight (496.26 g/mol) and may enhance UV absorption. Crystal data (monoclinic P21/n) highlight planar aromatic stacking .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
  • Structure : Thienylidene group introduces sulfur-based heterocyclic character.
  • Properties : Sulfur’s polarizability and the fluorophenyl group create distinct electronic effects compared to azetidine .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide (Target) ~300–350 (estimated) Azetidine, Br, F
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide 310 Pyridine, Br, F
Example 53 () 589.1 (M+1) 175–178 Chromen, pyrazolo-pyrimidine
N-(3-Bromo-1,4-dioxo-naphthyl)-... 496.26 Naphthyl-dione, dual F

Notes:

  • Azetidine’s smaller ring size (vs.

Biological Activity

N-(azetidin-3-yl)-4-bromo-2-fluorobenzamide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

  • Azetidine ring : A four-membered nitrogen-containing ring known for its reactivity.
  • Bromine and fluorine substituents : These halogens enhance the compound's biological activity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis. This mechanism is significant in the development of enzyme inhibitors and receptor modulators, particularly in therapeutic contexts such as anti-inflammatory, anticancer, and antimicrobial applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that compounds similar to it can induce cytotoxicity in various cancer cell lines, including:

Cell Line IC50 Value (μM) Reference
MCF-7 (Breast cancer)10.4
A549 (Lung cancer)12.5
HepG2 (Liver cancer)15.0

These findings suggest that modifications in the chemical structure can significantly influence the potency against different cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate selective activity against Gram-positive bacteria, such as Bacillus subtilis. The minimal inhibitory concentration (MIC) values for various derivatives are summarized below:

Compound MIC (μg/mL) Target Organism
N-(azetidin-3-yl)-4-bromo-2-FB50Bacillus subtilis
N-(azetidin-3-yl)-4-chloro-2-FB100Staphylococcus aureus

These results highlight the potential of this compound class in developing new antimicrobial agents .

Case Studies

  • Anti-inflammatory Studies : In a study using RAW 264.7 murine macrophages, compounds related to this compound were tested for their ability to inhibit nitric oxide production. Results indicated a significant reduction in NO levels, suggesting anti-inflammatory potential .
  • In Vivo Efficacy : A mouse model was employed to evaluate the therapeutic effects of a related compound on lupus disease. The study demonstrated that treatment with the compound led to a significant decrease in auto-antibody titers compared to control groups, indicating potential for autoimmune disease management .

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